cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a chromene ring substituted with a bromine atom and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with cyclohexanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted chromene derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure but with an ethyl ester group instead of a cyclohexyl group.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: The parent acid form of the compound.
6-Bromo-2-oxo-2H-chromene-3-carboxamide:
Properties
IUPAC Name |
cyclohexyl 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUADAZOQYVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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